

An In-depth Technical Guide to the Physical and Chemical Properties of Albizziin

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Compound of Interest

Compound Name: Albizziin

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Introduction

Albizziin, a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its notable biological activities, primarily as a competitive inhibitor of asparagine synthetase and glutaminase.[1][2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of **Albizziin**, its isolation and synthesis, and its mechanism of action, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Chemical and Physical Properties

Albizziin, systematically named (2S)-2-amino-3-(carbamoylamino)propanoic acid, is an analog of asparagine.[5] Its fundamental properties are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of Albizziin

Property	Value	Reference(s)
IUPAC Name	(2S)-2-amino-3-(carbamoylamino)propanoic acid	[5]
Molecular Formula	C ₄ H ₉ N ₃ O ₃	[5][6]
Molecular Weight	147.13 g/mol	[1][5][6]
Appearance	Solid	[7]
Melting Point	217-220 °C (decomposes)	[6]
Specific Rotation (α)	-23.4° (c=1, 1M HCl)	

Table 2: Solubility of Albizziin

Solvent	Solubility	Reference(s)
Water	30 mg/mL (at 25°C); 5.38 mg/mL (with ultrasonic and warming to 60°C)	[2]
PBS (pH 7.2)	5 mg/mL	[7]
DMSO	Insoluble/Slightly soluble	[3][7][8]
DMF	Insoluble	[7]
Ethanol	Insoluble	[7][8]

Spectroscopic Data for Structural Elucidation

The structural identity of **Albizziin** is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data of Albizziin (Solvent: D₂O)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results			

Note: While the existence of ^1H NMR spectra is confirmed, specific chemical shifts and coupling constants were not available in the provided search results. Researchers should refer to spectral databases or acquire experimental data for detailed analysis.

Table 4: ^{13}C NMR Spectral Data of Albizziin (Solvent: D_2O)

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

Note: The availability of ^{13}C NMR spectra is confirmed. For detailed chemical shift assignments, direct consultation of spectral databases or experimental determination is recommended.

Table 5: FT-IR Spectral Data of Albizziin

Absorption Band (cm^{-1})	Functional Group Assignment
Data not explicitly found in search results	

Note: FT-IR spectra for **Albizziin** are available. The characteristic absorption bands corresponding to its functional groups (e.g., N-H, C=O, C-N, O-H) would be present. For a detailed peak table, direct spectral analysis is required.

Experimental Protocols

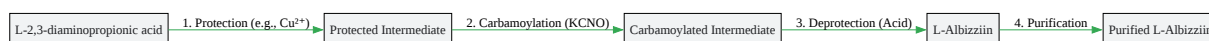
This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of **Albizziin**, compiled from various sources to provide actionable guidance for laboratory work.

Synthesis of L-Albizziin

A viable synthetic route to L-**Albizziin** starts from L-2,3-diaminopropionic acid, leveraging the differential reactivity of the amino groups.[5]

Protocol:

- Protection of the α -amino group: L-2,3-diaminopropionic acid is treated with a suitable protecting agent, such as a copper(II) salt, to selectively mask the α -amino group through chelation.
- Carbamoylation: The protected L-2,3-diaminopropionic acid is then reacted with a carbamoylating agent, like potassium cyanate (KCNO), in an aqueous solution. This reaction selectively introduces the carbamoyl group onto the β -amino group.
- Deprotection: The copper protecting group is subsequently removed, typically by treatment with a strong acid, to yield L-**Albizziin**.
- Purification: The final product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.



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Synthesis workflow for L-**Albizziin**.

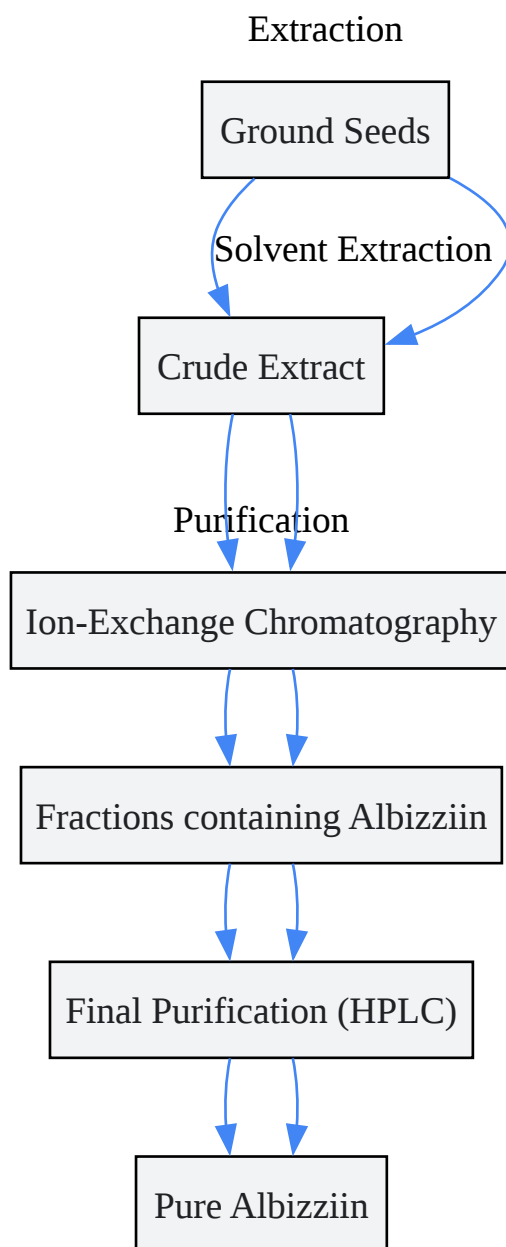
Isolation from Natural Sources

Albizziin can be isolated from various plant sources, notably from the seeds of *Albizia julibrissin*. [9] The general procedure involves extraction followed by chromatographic purification.

Protocol:

- Extraction:

- Grind the seeds of *Albizia julibrissin* to a fine powder.
- Perform a solid-liquid extraction with a suitable solvent, such as 80% ethanol or a mixture of methanol and water, at room temperature with agitation for several hours.
- Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
- Purification using Ion-Exchange Chromatography:
 - Prepare a cation-exchange chromatography column (e.g., Dowex 50W-X8) and equilibrate it with a low pH buffer (e.g., 0.2 M sodium citrate buffer, pH 2.2).
 - Dissolve the crude extract in the equilibration buffer and load it onto the column.
 - Wash the column with the equilibration buffer to remove neutral and acidic compounds.
 - Elute the bound amino acids, including **Albizziin**, using a stepwise or gradient elution with an increasing pH or ionic strength buffer (e.g., sodium citrate buffers of increasing pH or ammonium hydroxide solutions).
 - Collect fractions and monitor for the presence of **Albizziin** using a suitable analytical technique, such as thin-layer chromatography (TLC) with ninhydrin staining or HPLC.
 - Pool the fractions containing **Albizziin** and desalt if necessary.
- Final Purification:
 - Further purification can be achieved by preparative reverse-phase HPLC if required.



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Workflow for the isolation of **Albizziin**.

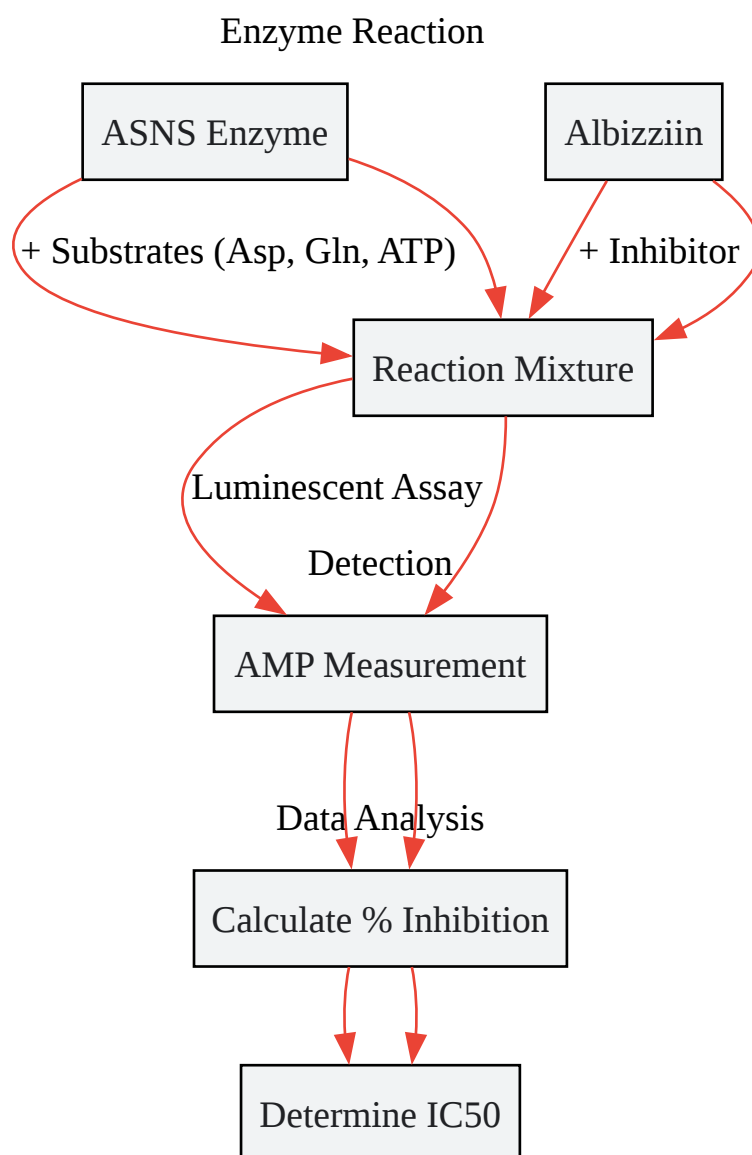
Asparagine Synthetase Inhibition Assay

The inhibitory activity of **Albizziin** against asparagine synthetase can be quantified by measuring the production of AMP, a product of the enzymatic reaction.[10]

Protocol:

- Reagent Preparation:
 - Prepare an enzyme buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 0.75 mM DTT, 0.05 mg/ml BSA).
 - Prepare a substrate solution containing L-aspartate, L-glutamine, and ATP in the enzyme buffer.
 - Prepare a stock solution of **Albizziin** in a suitable solvent (e.g., water).
- Enzyme Reaction:
 - In a microcentrifuge tube, combine the purified asparagine synthetase enzyme with the enzyme buffer.
 - Add varying concentrations of **Albizziin** to the tubes.
 - Initiate the reaction by adding the substrate solution.
 - Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30 minutes).
- Detection of AMP:
 - Terminate the reaction and dilute the samples.
 - Measure the amount of AMP produced using a commercial bioluminescent assay kit (e.g., AMP-Glo™ Assay) according to the manufacturer's instructions.
 - The luminescence signal is proportional to the amount of AMP produced, which is inversely related to the inhibitory activity of **Albizziin**.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **Albizziin**.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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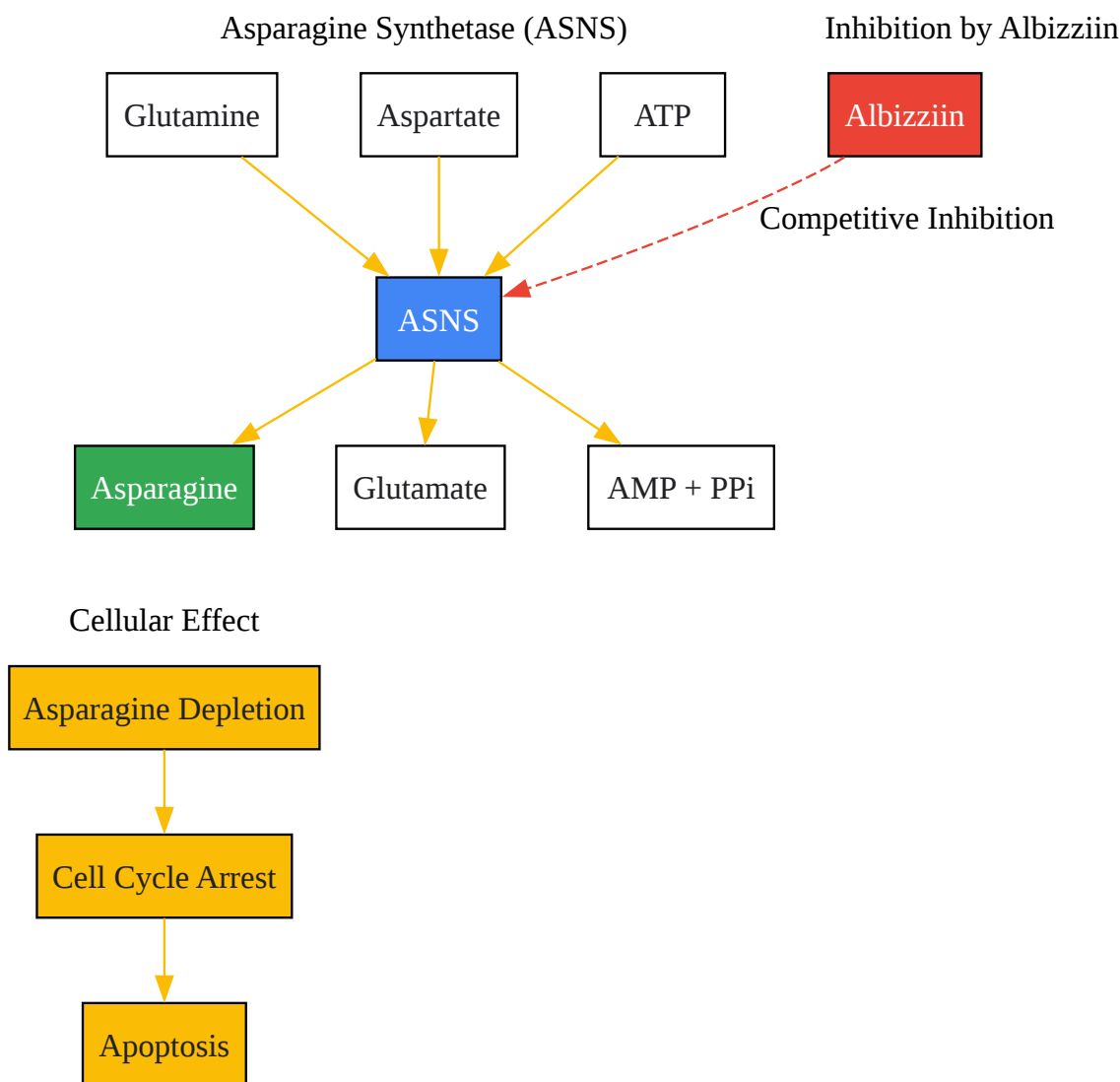
Workflow for asparagine synthetase inhibition assay.

Mechanism of Action and Signaling Pathways

Albizziin exerts its biological effects primarily through the competitive inhibition of two key enzymes: asparagine synthetase (ASNS) and glutaminase.

Inhibition of Asparagine Synthetase

As a structural analog of L-asparagine and L-glutamine, **Albizziin** acts as a competitive inhibitor of ASNS with respect to glutamine.^[1] ASNS catalyzes the ATP-dependent synthesis of asparagine from aspartate and glutamine.^[11] By binding to the glutamine-binding site of the enzyme, **Albizziin** prevents the normal catalytic reaction, leading to a depletion of intracellular asparagine.^[1] This is particularly effective against certain cancer cells that have a high demand for asparagine and are unable to synthesize it sufficiently, a phenomenon known as asparagine auxotrophy. The resulting asparagine starvation can induce cell cycle arrest and apoptosis.



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Mechanism of asparagine synthetase inhibition by **Albizziin**.

Inhibition of Glutaminase

Albizziin also acts as a potent inhibitor of glutaminase.[2][3] Glutaminase is a key enzyme in glutaminolysis, a metabolic pathway that converts glutamine to glutamate. Glutamate is then converted to α -ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support cellular

energy production and the synthesis of biomolecules. In many cancer cells, there is an increased reliance on glutaminolysis. By inhibiting glutaminase, **Albizziin** disrupts this crucial metabolic pathway, leading to reduced energy production and the accumulation of reactive oxygen species (ROS), which can trigger apoptosis. The inhibition of glutaminase by **Albizziin** is also likely competitive and reversible.^[2]

Conclusion

Albizziin presents a compelling profile as a naturally occurring amino acid with significant potential in biomedical research, particularly in the development of novel anticancer agents. This guide has provided a detailed summary of its physical and chemical properties, along with actionable experimental protocols for its synthesis, isolation, and biological characterization. A thorough understanding of its mechanism of action as a dual inhibitor of asparagine synthetase and glutaminase opens avenues for further investigation into its therapeutic applications and the development of more potent and selective analogs. Future research should focus on elucidating the specific signaling cascades affected by **Albizziin**-induced metabolic stress in various cancer cell types to fully realize its therapeutic potential.

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